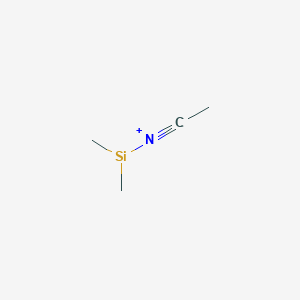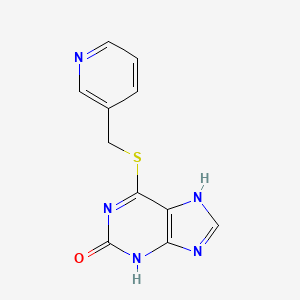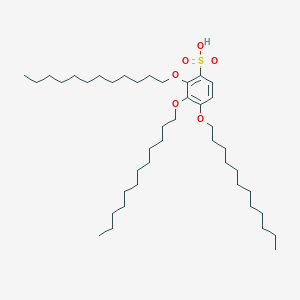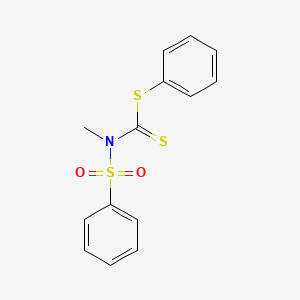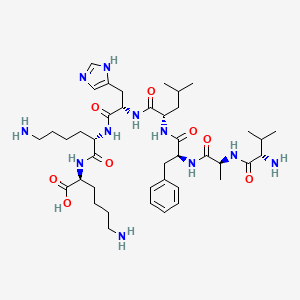
(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with a unique structure that includes a hydroxymethyl group and a methoxy group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthalenone core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the hydroxymethyl group: This step often involves the reduction of a carbonyl group to a hydroxymethyl group using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the naphthalenone core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, its hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(Hydroxymethyl)-2H,3H,9H-[1,4]dioxino[2,3-h]chromen-9-one
- (1S,2S,24S,25R,29R)-7,8,9,12,13,14,17,18,19,25-decahydroxy-24
Uniqueness
(3S)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and its dihydronaphthalenone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
651013-83-1 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3S)-3-(hydroxymethyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-15-10-3-2-9-4-8(7-13)5-12(14)11(9)6-10/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 |
InChI Key |
MFFXDEREWMSFGU-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H](CC2=O)CO)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(CC2=O)CO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)
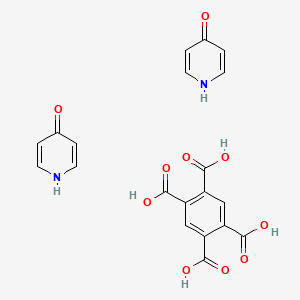
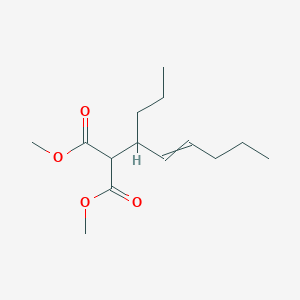
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
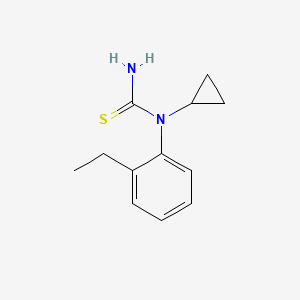
![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
